

Application Note: Active Caspase-4 Labeling in Live Cells using Biotin-LEVD-FMK

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Compound of Interest

Compound Name: *Biotin-LEVD-FMK*

Cat. No.: *B1574918*

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Abstract & Introduction

The detection of active caspases in their native cellular environment is critical for dissecting the mechanisms of pyroptosis and inflammation. While generic pan-caspase probes (e.g., VAD-FMK) are widely used, dissecting the non-canonical inflammasome requires tools with higher specificity.

Biotin-LEVD-FMK is a cell-permeable, irreversible inhibitor designed to target Caspase-4 (and its murine ortholog Caspase-11). Unlike fluorogenic substrates that provide a transient signal, this probe covalently modifies the active catalytic site, effectively "freezing" the enzyme's activity state for downstream analysis.

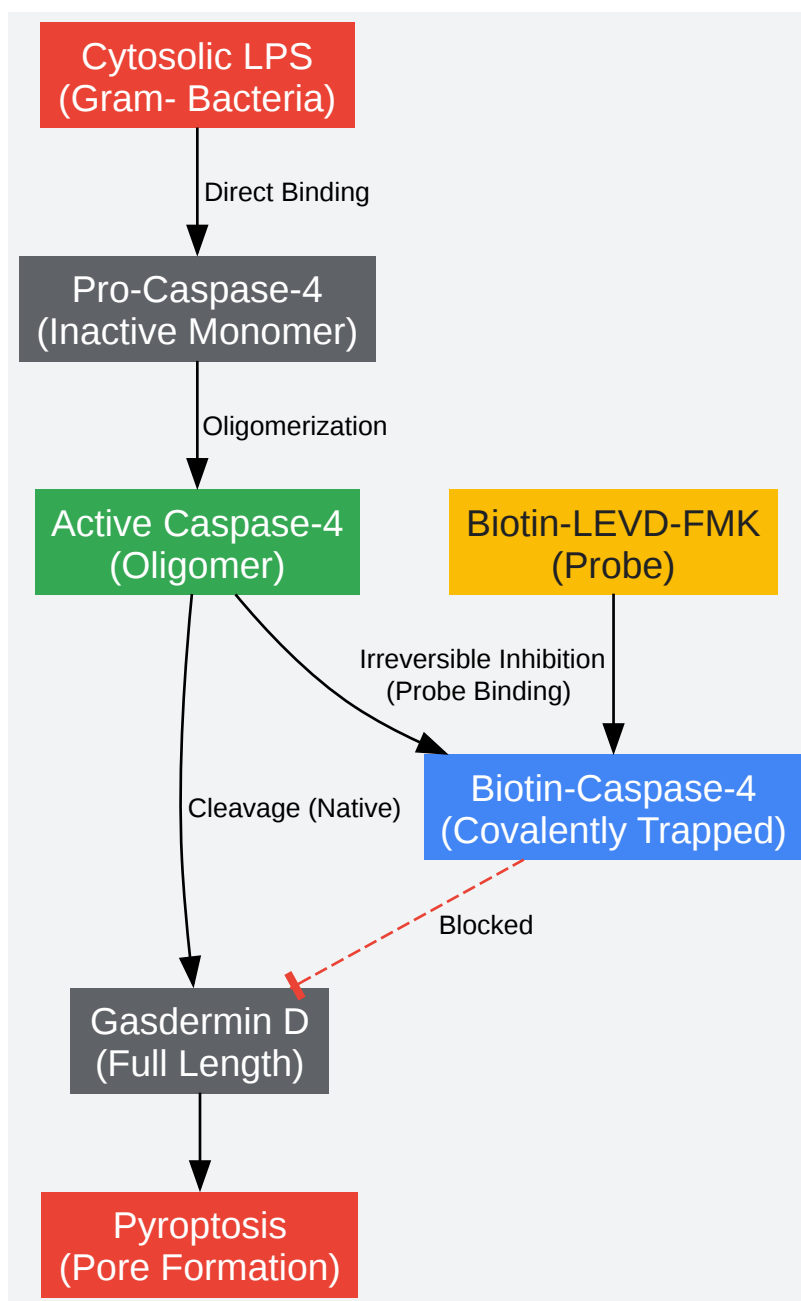
This guide details the methodology for labeling active Caspase-4 in live cells, followed by detection via Streptavidin conjugates. It addresses the specific challenges of the non-canonical pathway, where cytosolic LPS sensing triggers Caspase-4 oligomerization and subsequent Gasdermin D (GSDMD) cleavage.

Mechanism of Action: The "Trap and Tag" System

To use this probe effectively, one must understand its tripartite structure. It is not a passive stain; it is a suicide inhibitor.

- **The Address (LEVD):** The tetrapeptide sequence Leu-Glu-Val-Asp mimics the substrate preference of Caspase-4, directing the molecule to the enzyme's active pocket.
- **The Warhead (FMK):** The Fluoromethylketone group is an electrophile. When the active caspase cysteine attacks the aspartate residue, the FMK group facilitates a nucleophilic attack, forming a stable, irreversible thioether bond.
- **The Handle (Biotin):** The biotin tag remains exposed on the enzyme surface, serving as a high-affinity docking site for Streptavidin-fluorophores (for microscopy) or Streptavidin-beads (for pull-down assays).

Diagram 1: Non-Canonical Inflammasome & Labeling Pathway



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Caption: Activation of Caspase-4 by cytosolic LPS leads to GSDMD cleavage. **Biotin-LEVD-FMK** intercepts this pathway by covalently binding the active caspase, preventing pyroptosis and allowing detection.

Critical Considerations & Experimental Design

Specificity vs. Selectivity

No peptide-based caspase inhibitor is 100% specific. At high concentrations (>50 μM), LEVD-FMK may cross-react with Caspase-1 or Caspase-5.

- Recommendation: Perform a titration curve (1, 5, 10, 20 μM). The optimal concentration typically lies between 10–20 μM .

The "Live Label, Fixed Detect" Paradox

A common error is adding Streptavidin to live cells. Streptavidin is a large tetramer (~53 kDa) and cannot penetrate the plasma membrane of healthy cells.

- Correct Workflow: Incubate live cells with **Biotin-LEVD-FMK**

Wash

Fix/Permeabilize

Stain with Streptavidin.

Timing

Caspase-4 activation is rapid upon LPS transfection (often within 2-4 hours). The probe must be present during the activation window to trap the enzyme as it turns on.

Protocol A: Fluorescence Microscopy (In Situ Labeling)

This protocol is optimized for adherent cells (e.g., HeLa, THP-1 differentiated macrophages).

Reagents Required[1][2][3][4][5][6]

- **Biotin-LEVD-FMK**: Stock 10 mM in DMSO (Store at -20°C).
- Wash Buffer: PBS + 1% BSA.[1]
- Fixative: 3.7% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: PBS + 0.1% Saponin + 1% BSA.

- Detection Reagent: Streptavidin-Alexa Fluor 488 (or 594).
- Counterstain: Hoechst 33342 (Nuclear).

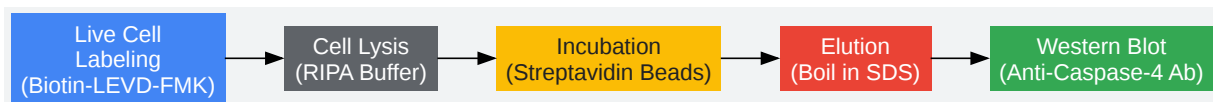
Step-by-Step Methodology

Step	Action	Technical Rationale
1. Induction	Treat cells with stimulus (e.g., LPS transfection using FuGENE or Lipofectamine).	Induces non-canonical inflammasome assembly.[2][3][4]
2. Pulse	Add 10 μ M Biotin-LEVD-FMK directly to culture media. Incubate for 1 hour at 37°C.	The FMK probe is cell-permeable. It enters and covalently binds only active caspases.
3. Wash	Aspirate media.[5] Wash 2x with warm PBS.	Removes unbound probe from the cytosol/media to prevent high background.
4. Fixation	Add 3.7% PFA for 15 mins at Room Temp (RT). Wash 2x with PBS.[5]	Crosslinks proteins; immobilizes the Biotin-Caspase complex.
5. Permeabilize	Incubate with Permeabilization Buffer for 10 mins.	Saponin creates pores in the membrane, allowing Streptavidin entry.
6. Block	Incubate with PBS + 3% BSA for 30 mins.	Blocks non-specific protein binding sites.[6]
7. Stain	Add Streptavidin-Fluorophore (1:500) in Perm Buffer. Incubate 1 hr at RT in dark.	High-affinity binding to the biotin tag on the trapped caspase.
8. Image	Wash 3x with PBS. Mount and image.	Active Caspase-4 will appear as punctate cytosolic specks (inflammasome aggregates).

Protocol B: Biochemical Verification (Streptavidin Pull-down)

To rigorously prove that the signal observed in microscopy is indeed Caspase-4 (and not off-target binding), a pull-down assay is required.

Workflow Diagram



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Caption: Workflow for biochemical validation. The biotinylated enzyme is isolated and identified via Western Blot.[7]

Methodology

- Label: Treat

cells with 20 μ M **Biotin-LEVD-FMK** for 2 hours during stimulation.

- Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors (minus caspase inhibitors).
- Capture: Incubate lysate with Streptavidin-Agarose beads (30 μ L slurry) for 2 hours at 4°C with rotation.
- Wash: Centrifuge and wash beads 4x with lysis buffer (high stringency).
- Elute: Boil beads in 2x SDS-PAGE loading buffer for 5 mins.
- Blot: Run on SDS-PAGE. Probe membrane with Anti-Caspase-4 antibody.
 - Result: You should see a specific band at the molecular weight of the active caspase subunit (p20/p10) or the trapped intermediate, enriched compared to the input lysate.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Unbound probe remaining inside cells.	Increase wash steps before fixation. Ensure wash buffer contains BSA to scavenge lipophilic probe.
No Signal	Probe added too late or concentration too low.	Add probe during the stimulation window, not after. Increase concentration to 20 μ M.
Nuclear Staining	Non-specific binding or probe degradation.	Reduce incubation time. Ensure PFA fixation is fresh (old PFA causes autofluorescence).
Cell Detachment	Pyroptosis causes cells to float.	Use poly-L-lysine coated coverslips. Centrifuge floating cells (cytospins) to analyze the detached population.

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